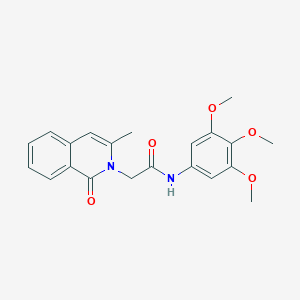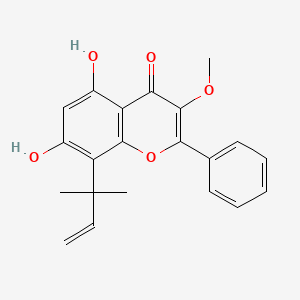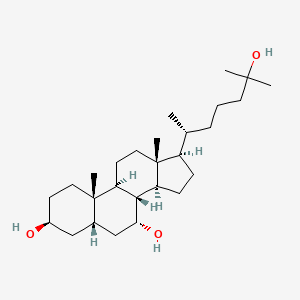![molecular formula C15H22N2O16P2 B1240160 [(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1240160.png)
[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-4-dehydro-6-deoxy-D-glucose is an UDP-sugar. It derives from an UDP-D-glucose. It is a conjugate acid of an UDP-4-dehydro-6-deoxy-D-glucose(2-).
Scientific Research Applications
Enzymatic Pathways and Reaction Analysis
Role in Enzymatic Pathways : Uridine diphosphate-xylose synthase (UXS) catalyzes the oxidative decarboxylation of UDP-glucuronic acid to UDP-xylose. Studies like the one conducted by Eixelsberger et al. (2015) help in understanding the reaction pathway of human UDP-xylose synthase, emphasizing the importance of certain residues for product specificity (Eixelsberger, Weber, & Nidetzky, 2015).
Interaction with Enzymes : Investigations into how uridine diphosphate glucose derivatives interact with enzymes such as calf liver UDPGlc dehydrogenase have been carried out, providing insights into the significance of hydroxyl groups in the hexosyl residue for enzyme interaction (Druzhinina, Kusov, Shibaev, & Kochetkov, 1975).
Chemical Synthesis and Stability
Chemical Synthesis : The chemical synthesis of various uridine diphosphate glucose analogs, such as those described by Miyagawa et al. (2016), highlights the importance of these compounds in the study of enzyme inhibition and metabolic processes (Miyagawa, Takeuchi, Itoda, Toyama, Kurimoto, Yamamura, & Ito, 2016).
Enzymatic Synthesis for Specific Purposes : A study by Eixelsberger & Nidetzky (2014) demonstrated the enzymatic redox cascade for one-pot synthesis of uridine 5′-diphosphate xylose from uridine 5′-diphosphate glucose, which is crucial for producing certain nucleotide sugars (Eixelsberger & Nidetzky, 2014).
Pharmacological and Therapeutic Potential
Antiviral Properties : Research into uridine 5'-diphosphate glucose analogues, as shown in studies like that by Camarasa et al. (1985), reveals their potential as inhibitors of protein glycosylation with antiviral activity (Camarasa, Fernández-Resa, García-López, de las Heras, Méndez-Castrillón, Alarcón, & Carrasco, 1985).
Implications in Neuropharmacology : The presence of uridine nucleotides in brain extracellular fluid and their potential role as neurotransmitters, as indicated in research by Cansev et al. (2015), opens new avenues for understanding brain function and developing pharmacological treatments (Cansev, Orhan, Yaylagul, Işık, Turkyilmaz, Aydin, Gumus, Sevinç, Coşkun, Ulus, & Wurtman, 2015).
Properties
Molecular Formula |
C15H22N2O16P2 |
|---|---|
Molecular Weight |
548.29 g/mol |
IUPAC Name |
[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H22N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6-,9-,10+,11-,12-,13-,14?/m1/s1 |
InChI Key |
DDWGQQADOIMFOI-JOCQNMFKSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Canonical SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)

![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)










![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
